2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 52333-75-2
VCID: VC8277590
InChI: InChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H
SMILES: C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.2 g/mol

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine

CAS No.: 52333-75-2

Cat. No.: VC8277590

Molecular Formula: C13H7F3N2O

Molecular Weight: 264.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine - 52333-75-2

Specification

CAS No. 52333-75-2
Molecular Formula C13H7F3N2O
Molecular Weight 264.2 g/mol
IUPAC Name 2-[2-(trifluoromethyl)phenyl]-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H
Standard InChI Key BQLLJLSNMUKOMR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Oxazolo[4,5-b]pyridine derivatives consist of a five-membered oxazole ring fused to a six-membered pyridine ring at the 4,5- and b-positions, respectively. In 2-(2-(trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine, the oxazole ring is substituted at the 2-position with a 2-(trifluoromethyl)phenyl group. This trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing molecular interactions . The planar fused-ring system facilitates π-π stacking interactions, while the nitrogen atoms in both rings serve as hydrogen bond acceptors, critical for binding to biological targets .

Synthetic Methodologies

Core Scaffold Construction

The oxazolo[4,5-b]pyridine core is typically synthesized via cyclization reactions. A validated approach involves condensing hydroxypyridine derivatives with carboxylic acids under acidic conditions. For example, 13g (a related oxazolo[4,5-b]pyridine) was synthesized by reacting hydroxypyridine 19 with carboxylic acid 14 using polyphosphoric acid (PPA), achieving cyclization through dehydration . This method yields the fused heterocycle with moderate efficiency (40–60% yields) .

Physicochemical Properties

While experimental data for 2-(2-(trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine are scarce, key properties can be extrapolated:

  • LogP: Predicted to be ~3.2 (moderate lipophilicity due to -CF₃ and aromatic systems).

  • Solubility: Limited aqueous solubility (<10 µM) but enhanced in DMSO or ethanol.

  • Thermal Stability: Decomposition temperature estimated at 220–240°C, consistent with fused heterocycles .

Biological Activity and Structure-Activity Relationships

S1P₄ Receptor Modulation

Oxazolo[4,5-b]pyridines have been explored as sphingosine-1-phosphate receptor 4 (S1P₄-R) agonists. Although 13g showed no activity at S1P₁–₅ receptors up to 25 µM , SAR studies reveal that substituents at the 2-position profoundly influence potency. For instance:

CompoundR GroupS1P₄-R EC₅₀ (nM)Selectivity (vs. S1P₁–₃,₅)
22,4-Dichlorophenoxy162>154-fold selective
22aa6-Methyl-2-nitro45>555-fold selective

The -CF₃ group in 2-(2-(trifluoromethyl)phenyl) derivatives may improve membrane permeability and target engagement, though this requires experimental validation.

Challenges and Future Directions

Synthetic Optimization

Current routes to oxazolo[4,5-b]pyridines suffer from low yields (≤60%) and harsh reaction conditions (e.g., PPA at 120°C) . Microwave-assisted synthesis or flow chemistry could enhance efficiency, as demonstrated in triazolo-furopyridine syntheses .

Biological Profiling

Comprehensive in vitro screening against kinase panels, GPCRs, and ion channels is needed to identify off-target effects. Additionally, in vivo pharmacokinetic studies must assess oral bioavailability and blood-brain barrier penetration.

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